![molecular formula C5H4BrN5 B14901365 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that features a triazole and pyrimidine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable microwave-assisted synthesis are likely employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Copper acetate is often used in cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-c]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing significant cytotoxic activities against various cancer cell lines.
Biological Studies: Used in the study of cell cycle progression and apoptosis induction.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
Uniqueness
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C5H4BrN5 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8) |
InChI Key |
VAGKOBSZTLEENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


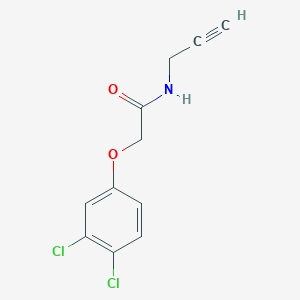
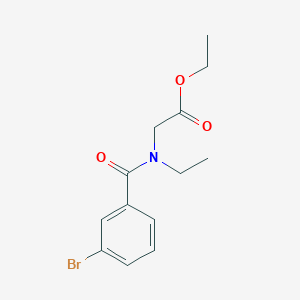
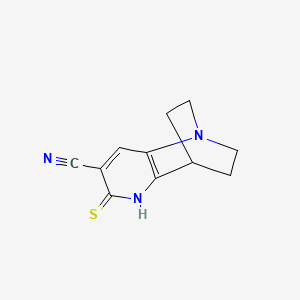

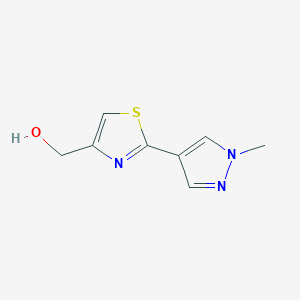
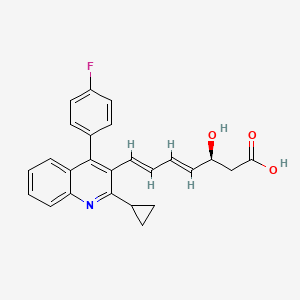
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
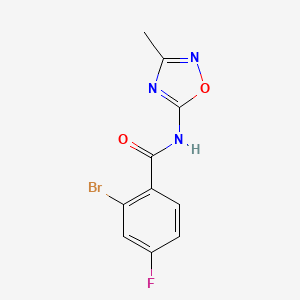


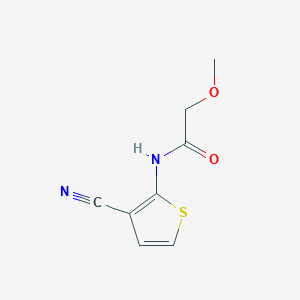
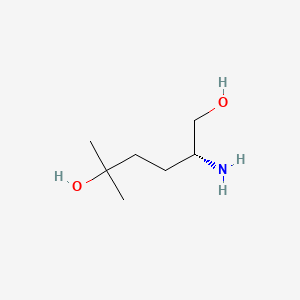
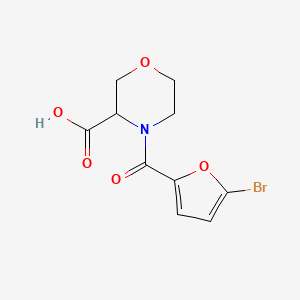
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
